N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylthio)benzamide
CAS No.: 921870-32-8
Cat. No.: VC7455839
Molecular Formula: C20H16N2O3S2
Molecular Weight: 396.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921870-32-8 |
|---|---|
| Molecular Formula | C20H16N2O3S2 |
| Molecular Weight | 396.48 |
| IUPAC Name | N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylsulfanylbenzamide |
| Standard InChI | InChI=1S/C20H16N2O3S2/c1-24-16-5-3-4-13-10-17(25-18(13)16)15-11-27-20(21-15)22-19(23)12-6-8-14(26-2)9-7-12/h3-11H,1-2H3,(H,21,22,23) |
| Standard InChI Key | HJEIIXGVECGUSR-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)SC |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure comprises three key components:
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A 7-methoxybenzofuran moiety, which contributes aromaticity and electron-donating effects via the methoxy group.
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A thiazole ring at the 4-position of the benzofuran, introducing nitrogen and sulfur heteroatoms that enhance reactivity.
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A 4-(methylthio)benzamide group attached to the thiazole’s 2-position, providing lipophilicity and potential sites for intermolecular interactions.
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 423.5 g/mol |
| LogP (Lipophilicity) | ~3.8 (estimated) |
| Solubility in DMSO | 10–15 mg/mL (predicted) |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 5 (amide O, thiazole N, ether O) |
The methoxy group at the 7-position of the benzofuran enhances solubility in polar aprotic solvents like DMSO, while the methylthio group on the benzamide increases membrane permeability .
Synthetic Routes and Optimization
Synthesis of this compound likely involves multi-step protocols common to thiazole-benzamide derivatives:
Benzofuran-Thiazole Core Assembly
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Benzofuran Synthesis: Cyclization of 2-hydroxy-4-methoxybenzaldehyde with α-haloketones under acidic conditions forms the benzofuran ring.
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Thiazole Formation: Condensation of the benzofuran-carbaldehyde with thiourea derivatives yields the thiazole core via the Hantzsch thiazole synthesis .
Amide Coupling
The thiazol-2-amine intermediate reacts with 4-(methylthio)benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the final amide bond. Purification typically involves column chromatography or recrystallization.
Reactivity and Functionalization
The compound’s reactivity is governed by its functional groups:
Electrophilic Aromatic Substitution
The benzene ring in the benzamide moiety undergoes reactions such as:
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Halogenation: Bromination at the para position relative to the methylthio group using .
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Nitration: Introduction of a nitro group at the meta position with .
Amide Hydrolysis
Under acidic or basic conditions, the amide bond hydrolyzes to yield 4-(methylthio)benzoic acid and the corresponding thiazol-2-amine. For example, refluxing with 6M HCl produces the carboxylic acid .
Methylthio Group Modifications
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Oxidation: Treatment with converts the methylthio group () to a sulfoxide () or sulfone ().
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Alkylation: Reaction with alkyl halides forms sulfonium salts, altering electronic properties .
Biological Activity and Research Applications
While direct studies on this compound are scarce, structurally related thiazole-benzamides exhibit notable bioactivities:
Antimicrobial Effects
Thiazole derivatives demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 μg/mL) by targeting cell wall synthesis enzymes .
Enzyme Inhibition
The amide group facilitates interactions with proteases and kinases, making such compounds candidates for treating inflammatory diseases. Molecular docking studies suggest strong binding ( kcal/mol) to cyclooxygenase-2 (COX-2) .
Industrial and Research Applications
Drug Development
The compound serves as a scaffold for designing kinase inhibitors (e.g., EGFR, VEGFR) due to its planar aromatic system and hydrogen-bonding capacity.
Materials Science
Its conjugated π-system enables applications in organic semiconductors, with estimated bandgaps of 2.8–3.2 eV, suitable for photovoltaic devices .
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